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IACS-9439 is a potent and highly selective, orally bioavailable inhibitor of Colony-Stimulating
Factor 1 Receptor (CSF1R), a critical signaling protein involved in the regulation and
differentiation of macrophages.[1][2][3][4] This technical guide provides a comprehensive
overview of the binding affinity and selectivity profile of IACS-9439, presenting key data in a
structured format and detailing the experimental methodologies for core assays.

CSF1R Binding Affinity and Kinase Selectivity

IACS-9439 demonstrates exceptional potency against CSF1R with a reported inhibitory
constant (Ki) of 1 nM.[1] Its high affinity for the target receptor is a key characteristic, enabling
effective modulation of the CSF1R signaling pathway.

Binding Affinity against Type Ill Receptor Tyrosine
Kinases

IACS-9439 exhibits significant selectivity for CSF1R over other closely related Type Ill receptor
tyrosine kinases. The following table summarizes the dissociation constants (Kd) of IACS-9439
for CSF1R and other kinases, highlighting its selectivity profile.
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Selectivity (Fold vs.

Kinase Kd (nM)

CSF1R)
CSF1R 1 1
FLT3 9500 9500
cKIT >10000 >10000
PDGFRa >10000 >10000
PDGFRp >10000 >10000

Data sourced from Czako et al., J. Med. Chem. 2020, 63, 17, 9888-9911.

Kinase Selectivity Profile

To further elucidate its specificity, IACS-9439 was profiled against a panel of 97 different
kinases at a concentration of 1 uM. The results underscore the exquisite selectivity of IACS-
9439, with CSF1R being the only kinase exhibiting greater than 90% inhibition. This high
degree of selectivity minimizes the potential for off-target effects, a crucial attribute for a

therapeutic candidate.

The following table summarizes the percentage of control observed for a selection of kinases

from the DiscoverX screen.
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Kinase Percent of Control @ 1pyM
CSF1R <10
AAK1 98
ABL1 100
AURKA 100
BRAF 100
EGFR 100
ERBB2 100
FYN 100
JAK1 100
JAK?2 100
LCK 100
MET 100
p38a (MAPK14) 100
PIK3CA 100
SRC 100
VEGFR2 (KDR) 100

Data represents a partial list from the 97-kinase panel detailed in the supplementary
information of Czako et al., J. Med. Chem. 2020, 63, 17, 9888-9911.

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and
selectivity of IACS-9439.
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CSF1R Binding Affinity Assay (Competition Binding

Assay)

The binding affinity of IACS-9439 to CSF1R was determined using a competition binding assay

format.
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Competition Binding Assay Workflow

Protocol:

Immobilization of Ligand: A proprietary, active-site directed ligand was immobilized on a solid
support.

o Assay Mixture Preparation: The CSF1R enzyme was prepared in a solution containing the
test compound (IACS-9439) at various concentrations.

e Binding and Incubation: The kinase-compound mixture was added to the immobilized ligand
and incubated to allow for the binding to reach equilibrium. In this competitive format, the test
compound and the immobilized ligand compete for binding to the kinase's active site.

e Separation and Washing: The solid support was washed to remove any unbound kinase.

» Quantification of Bound Kinase: The amount of kinase bound to the solid support was
quantified. The primary publication for IACS-9439 utilized a quantitative PCR (gPCR)
method for this step.

o Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test
compound. The dissociation constant (Kd) was calculated by fitting the data to a one-site
binding model.

Kinase Selectivity Profiling (DiscoverX KINOMEscan)

The selectivity of IACS-9439 was assessed using the KINOMEscan™ platform from DiscoverX.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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